

Synthesis and Characterization of Methyl 4-bromo-6-methylnicotinate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Methyl 4-bromo-6-methylnicotinate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and analytical characterization of **Methyl 4-bromo-6-methylnicotinate**, a valuable building block in the development of novel pharmaceutical compounds and functional materials. This document outlines a robust synthetic protocol and comprehensive characterization data, presented in a clear and accessible format for laboratory application.

Synthesis of Methyl 4-bromo-6-methylnicotinate

The synthesis of **Methyl 4-bromo-6-methylnicotinate** is accomplished via a bromination reaction starting from Methyl 4-hydroxy-6-methylnicotinate. This procedure offers a reliable and efficient route to the desired product.

Reaction Scheme

The overall transformation involves the conversion of a hydroxyl group to a bromine atom on the pyridine ring using a suitable brominating agent.

Experimental Protocol

This section details the materials, reagents, and step-by-step procedure for the synthesis and purification of **Methyl 4-bromo-6-methylnicotinate**.

Materials and Reagents:

- Methyl 4-hydroxy-6-methylnicotinate
- Phosphorus(V) oxybromide (POBr_3)
- Dichloromethane (DCM)
- Ethanol (EtOH)
- Saturated aqueous sodium bicarbonate solution (NaHCO_3)
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Petroleum Ether (PE)
- Ethyl Acetate (EA)
- Silica gel (for column chromatography)

Procedure:

- In a round-bottom flask, dissolve Methyl 4-hydroxy-6-methylnicotinate (1.0 equivalent) in dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Add phosphorus(V) oxybromide (1.5 equivalents) portion-wise to the cooled solution, maintaining the temperature at 0 °C.
- After the addition is complete, warm the reaction mixture to 35 °C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
- Cool the resulting residue to 0 °C.

- Carefully quench the reaction by the dropwise addition of ethanol, followed by the slow addition of a saturated aqueous solution of sodium bicarbonate until the cessation of gas evolution.
- Transfer the mixture to a separatory funnel and wash with brine (3 x volume of the organic layer).
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a solvent system of petroleum ether and ethyl acetate (4:1 v/v) to yield **Methyl 4-bromo-6-methylnicotinate** as a yellow solid.[1]

Characterization

The identity, structure, and purity of the synthesized **Methyl 4-bromo-6-methylnicotinate** are confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** A sample of the compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** Spectra are recorded on a 400 MHz NMR spectrometer.
- **Data Acquisition:** Standard parameters are used for acquiring ^1H and ^{13}C NMR spectra.

Infrared (IR) Spectroscopy:

- **Sample Preparation:** A thin film of the solid sample is prepared on a potassium bromide (KBr) disc.

- Instrumentation: An FT-IR spectrometer is used to record the spectrum.
- Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm^{-1} .

High-Resolution Mass Spectrometry (HRMS):

- Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile.
- Instrumentation: An ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer is used.
- Data Acquisition: The analysis is performed in positive ion mode to observe the protonated molecular ion ($[\text{M}+\text{H}]^+$).

Data Presentation

The quantitative data obtained from the synthesis and characterization are summarized in the following tables.

Table 1: Physical and Synthesis Data

Parameter	Value
Molecular Formula	$\text{C}_8\text{H}_8\text{BrNO}_2$
Molecular Weight	230.06 g/mol
Appearance	Yellow Solid[1]
Yield	82%[1]
CAS Number	886372-03-8

Table 2: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Chemical Shift (δ) [ppm]	Multiplicity	Integration	Assignment
8.79	Singlet	1H	Pyridine-H2
7.40	Singlet	1H	Pyridine-H5
3.85	Singlet	3H	OCH ₃
2.47	Singlet	3H	CH ₃

Data sourced from the Royal Society of Chemistry's Electronic Supplementary Information.[1]

Table 3: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

Chemical Shift (δ) [ppm]	Assignment
164.62	C=O (Ester)
162.43	Pyridine-C6
151.43	Pyridine-C2
132.95	Pyridine-C4
128.65	Pyridine-C3
124.61	Pyridine-C5
52.46	OCH ₃
24.00	CH ₃

Data sourced from the Royal Society of Chemistry's Electronic Supplementary Information.[1]

Table 4: IR and HRMS Data

Technique	Key Features
IR (cm ⁻¹)	Characteristic absorptions for C=O (ester), C=C and C=N (aromatic), C-O, and C-H bonds are expected.
HRMS (ESI-TOF)	The calculated exact mass for [M+H] ⁺ (C ₈ H ₉ BrNO ₂ ⁺) would be compared to the experimentally observed value.

(Note: Specific experimental IR and HRMS data were not found in the search results. The table indicates the expected characterization data.)

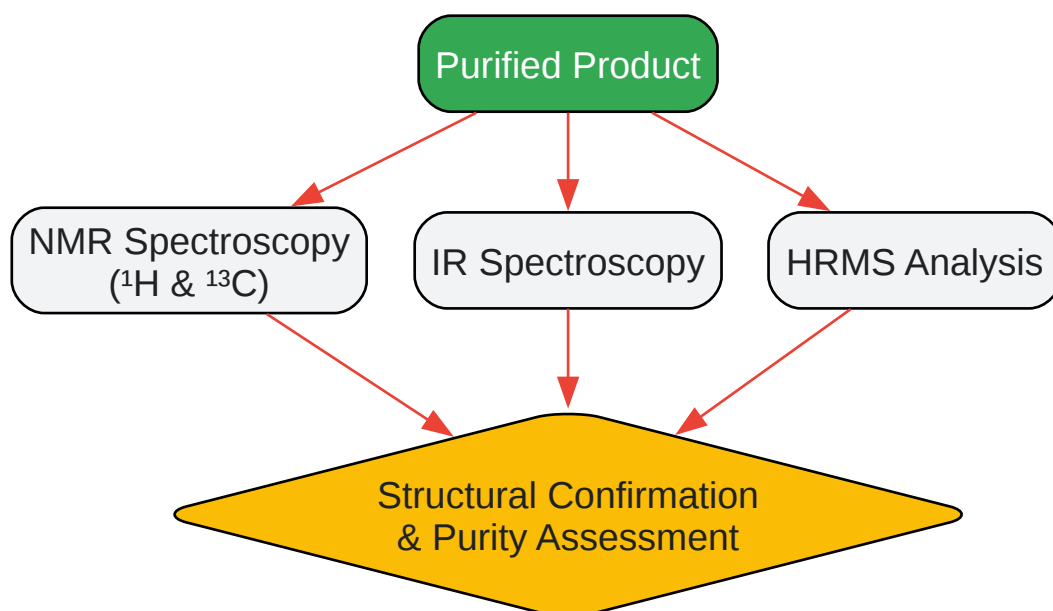
Mandatory Visualizations

The following diagrams illustrate the logical flow of the synthesis and characterization processes.



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Caption: Workflow for the synthesis of **Methyl 4-bromo-6-methylnicotinate**.



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Caption: Analytical workflow for the characterization of the final product.

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References

- 1. Methyl 6-methylnicotinate | C₈H₉NO₂ | CID 231548 - PubChem [pubchem.ncbi.nlm.nih.gov]
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